molecular formula C22H14O7 B14659952 1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone CAS No. 51876-12-1

1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone

Cat. No.: B14659952
CAS No.: 51876-12-1
M. Wt: 390.3 g/mol
InChI Key: UXDVKZVNMPFURQ-UHFFFAOYSA-N
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Description

1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone typically involves multi-step organic reactions. One common approach is the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes, depending on the specific reagents and conditions used.

Scientific Research Applications

1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroxy-2,3-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone
  • 1,5-Dihydroxy-3,7-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone

Uniqueness

1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51876-12-1

Molecular Formula

C22H14O7

Molecular Weight

390.3 g/mol

IUPAC Name

2-methyl-3-(1,4,5-trihydroxy-7-methylnaphthalen-2-yl)naphthalene-1,4,5,8-tetrone

InChI

InChI=1S/C22H14O7/c1-8-5-10-17(14(25)6-8)15(26)7-11(21(10)28)16-9(2)20(27)18-12(23)3-4-13(24)19(18)22(16)29/h3-7,25-26,28H,1-2H3

InChI Key

UXDVKZVNMPFURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C(=C1)O)O)C3=C(C(=O)C4=C(C3=O)C(=O)C=CC4=O)C)O

Origin of Product

United States

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